Benzamide, N-((nitroso(phenylmethyl)amino)methyl)-

Description

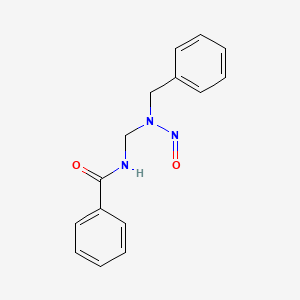

Benzamide, N-((nitroso(phenylmethyl)amino)methyl)- is an organic compound that belongs to the class of benzamides. Benzamides are derivatives of benzoic acid and are characterized by the presence of an amide group attached to a benzene ring. This specific compound is notable for its nitroso group, which is bonded to a phenylmethylamino group.

Properties

CAS No. |

59665-06-4 |

|---|---|

Molecular Formula |

C15H15N3O2 |

Molecular Weight |

269.30 g/mol |

IUPAC Name |

N-[[benzyl(nitroso)amino]methyl]benzamide |

InChI |

InChI=1S/C15H15N3O2/c19-15(14-9-5-2-6-10-14)16-12-18(17-20)11-13-7-3-1-4-8-13/h1-10H,11-12H2,(H,16,19) |

InChI Key |

BSTWFWWZWVZXFE-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CN(CNC(=O)C2=CC=CC=C2)N=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzamide, N-((nitroso(phenylmethyl)amino)methyl)- typically involves the reaction of benzoic acid derivatives with amines. One common method is the direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth . This method is advantageous due to its high efficiency, eco-friendliness, and the use of a reusable catalyst.

Industrial Production Methods

Industrial production of benzamide derivatives often involves similar condensation reactions but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the yield and purity of the final product. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to ensure maximum efficiency and minimal environmental impact.

Chemical Reactions Analysis

Types of Reactions

Benzamide, N-((nitroso(phenylmethyl)amino)methyl)- undergoes various chemical reactions, including:

Oxidation: The nitroso group can be oxidized to form nitro compounds.

Reduction: The nitroso group can be reduced to form amines.

Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a palladium catalyst are often used.

Substitution: Electrophilic aromatic substitution reactions typically use reagents like bromine (Br₂) and nitric acid (HNO₃).

Major Products Formed

Oxidation: Nitrobenzamides.

Reduction: Aminobenzamides.

Substitution: Halogenated or nitrated benzamides.

Scientific Research Applications

Benzamide, N-((nitroso(phenylmethyl)amino)methyl)- has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of various organic compounds.

Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

Industry: Utilized in the production of pharmaceuticals, agrochemicals, and dyes.

Mechanism of Action

The mechanism of action of Benzamide, N-((nitroso(phenylmethyl)amino)methyl)- involves its interaction with specific molecular targets and pathways. The nitroso group can form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may inhibit specific enzymes or modulate signaling pathways, contributing to its therapeutic potential.

Comparison with Similar Compounds

Similar Compounds

Benzamide: The simplest amide derivative of benzoic acid.

N-Methylbenzamide: A derivative with a methyl group attached to the nitrogen atom.

N,N-Dimethylbenzamide: A derivative with two methyl groups attached to the nitrogen atom.

Uniqueness

Benzamide, N-((nitroso(phenylmethyl)amino)methyl)- is unique due to the presence of the nitroso group, which imparts distinct chemical reactivity and biological activity. This differentiates it from other benzamide derivatives, which may lack such functional groups and therefore exhibit different properties and applications.

Biological Activity

Benzamide, N-((nitroso(phenylmethyl)amino)methyl)- is a compound that has garnered attention due to its unique structural features and potential biological activities. The presence of the nitroso group is particularly noteworthy, as it imparts distinct chemical reactivity and biological effects. This article explores the biological activity of this compound, including its mechanisms of action, applications in various fields, and relevant case studies.

Chemical Structure and Properties

The compound's structure includes a benzamide core with a nitroso group attached to a phenylmethyl amino moiety. This configuration allows for diverse interactions with biological targets, which can lead to various therapeutic applications.

The mechanism of action for Benzamide, N-((nitroso(phenylmethyl)amino)methyl)- involves:

- Formation of Reactive Intermediates : The nitroso group can generate reactive intermediates that interact with cellular components.

- Enzyme Inhibition : The compound may inhibit specific enzymes or modulate signaling pathways, contributing to its therapeutic potential.

- Cellular Interaction : It has been observed to interact with various receptors and proteins involved in disease processes.

Biological Activities

Benzamide, N-((nitroso(phenylmethyl)amino)methyl)- has been investigated for several biological activities:

- Antimicrobial Properties : Preliminary studies suggest potential antimicrobial effects against various pathogens.

- Antioxidant Activity : The compound may exhibit antioxidant properties, which could be beneficial in preventing oxidative stress-related diseases.

- Anti-inflammatory Effects : Research indicates possible anti-inflammatory activities that could be leveraged in therapeutic contexts.

- Anticancer Potential : There are ongoing investigations into its efficacy as an anticancer agent, particularly through its interactions with receptor tyrosine kinases.

Case Study 1: Anticancer Activity

A study explored the cytotoxicity of benzamide derivatives against several cancer cell lines. The results indicated that certain analogues exhibited significant inhibitory activity against receptor tyrosine kinases such as EGFR and HER-2. For instance, compounds designed around the 4-(aminomethyl)benzamide fragment showed up to 92% inhibition at low concentrations (10 nM) against EGFR .

Case Study 2: Antimicrobial Efficacy

In another investigation, the compound demonstrated promising larvicidal activity against mosquito larvae. At a concentration of 10 mg/L, it achieved a 100% kill rate, indicating its potential utility in vector control .

Comparison with Similar Compounds

To contextualize the biological activity of Benzamide, N-((nitroso(phenylmethyl)amino)methyl)-, it is useful to compare it with other related compounds:

| Compound Name | Structure | Unique Features |

|---|---|---|

| Benzamide | Basic amide derivative | Lacks nitroso group |

| N-Methylbenzamide | Methyl substitution on nitrogen | Limited reactivity |

| N,N-Dimethylbenzamide | Two methyl groups on nitrogen | Reduced biological activity |

The presence of the nitroso group in Benzamide, N-((nitroso(phenylmethyl)amino)methyl)- differentiates it from simpler benzamide derivatives by enhancing its reactivity and broadening its potential applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.